3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a nitro group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and methanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group may participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives with different substituents. Examples are:
- 3-(Aminomethyl)-2-methyl-6-nitro-1H-isoindole
- 3-(Aminomethyl)-2-methyl-5-nitro-2,3-dihydro-1H-isoindol-1-one .
Uniqueness
What sets 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methyl-6-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11N3O3/c1-12-9(5-11)7-3-2-6(13(15)16)4-8(7)10(12)14/h2-4,9H,5,11H2,1H3 |
InChI Key |
MJEVQMPDGVYLDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.